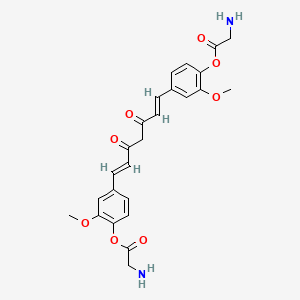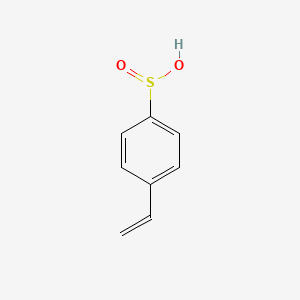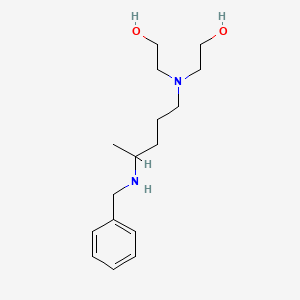
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines This compound contains a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Pyrrolidine Substitution: The final step involves the substitution of the nitro group with a pyrrolidin-1-ylpropylamino group. This is typically achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced sulfonamides, and various substituted phenylpyrrolidines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide
- 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
Uniqueness
3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both nitro and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H20N4O4S |
|---|---|
Poids moléculaire |
328.39 g/mol |
Nom IUPAC |
3-nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O4S/c14-22(20,21)11-4-5-12(13(10-11)17(18)19)15-6-3-9-16-7-1-2-8-16/h4-5,10,15H,1-3,6-9H2,(H2,14,20,21) |
Clé InChI |
ZZBIFQAUUIPOTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)



![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)


![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)

